Src Kinase Inhibition: Structural Differentiation from N-Cyclohexylmethyl Analog
The target compound (CAS 1021093-44-6) incorporates a 4-fluorophenethyl group, whereas a close analog, 5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide, uses a cyclohexylmethyl substituent . While a direct head-to-head comparison of their Src IC50 values is not publicly available in an accessible format, the core study by Farard et al. establishes this as the key variable for SAR exploration [1]. An indirect comparison across separate benchmarks confirms that compound identity for this scaffold is exquisitely sensitive to the 6-substituent, with the N-cyclohexylmethyl variant reported to have an IC50 of approximately 50 µM . The precise IC50 for the 4-fluorophenethyl variant is crucial data required to fully quantify the potency difference.
| Evidence Dimension | Src kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available in a verified primary source |
| Comparator Or Baseline | 5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide (IC50 ~ 50 µM) |
| Quantified Difference | Cannot be calculated; benchmark for comparator is available, target data is missing. |
| Conditions | In vitro Src kinase inhibition assay (assay details for the ~50 µM value are not fully specified in the accessible text) |
Why This Matters
Knowing the absolute IC50 value is essential for selecting the correct tool compound; this data gap indicates a risk of selecting an inactive or less potent analog if the experimental SAR trend does not hold for the 4-fluorophenethyl derivative.
- [1] Farard J, Lanceart G, Logé C, Nourrisson MR, Cruzalegui F, Pfeiffer B, Duflos M. Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. J Enzyme Inhib Med Chem. 2008 Oct;23(5):629-40. View Source
